molecular formula C22H20FN3O2S B3018662 1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 1357729-10-2

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B3018662
CAS No.: 1357729-10-2
M. Wt: 409.48
InChI Key: MMZAISXPLKAFMN-UHFFFAOYSA-N
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Description

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound with the molecular formula C22H20FN3O2S and a molecular weight of 409.48 g/mol. This compound is characterized by the presence of a quinoline core, a thiomorpholine ring, and a fluoro substituent, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Thiomorpholine Ring Formation: The thiomorpholine ring is formed through a nucleophilic substitution reaction involving a suitable thiol and an epoxide.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the thiomorpholine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can reduce the quinoline ring to tetrahydroquinoline derivatives.

    Coupling Reactions: The compound can participate in further cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting the replication process and leading to cell death. The fluoro substituent enhances the compound’s binding affinity to its targets, while the thiomorpholine ring increases its solubility and bioavailability. These interactions result in the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: A derivative with an oxidized quinoline ring, used in various chemical reactions.

    Fluoroquinolones: A class of antibiotics with a fluoroquinoline core, known for their broad-spectrum antibacterial activity.

The uniqueness of this compound lies in its combination of a fluoro substituent, a thiomorpholine ring, and a quinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-14(27)15-2-5-17(6-3-15)25-21-18-12-16(23)4-7-20(18)24-13-19(21)22(28)26-8-10-29-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZAISXPLKAFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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